Angelol M

Description

Historical Context in Natural Product Chemistry

The journey into the research of Angelol M is rooted in the broader historical exploration of coumarins, a large class of phenolic compounds found in many plants. For centuries, plants from the Angelica genus have been a cornerstone of traditional medicine in various cultures, valued for their therapeutic properties. nih.gov Scientific inquiry into these plants in the 20th and 21st centuries led to the isolation and characterization of numerous bioactive molecules, including a variety of angelol-type coumarins. acs.orgusp.org

This compound was identified as a distinct chemical entity isolated from the roots of Angelica gigas Nakai, a plant native to Korea. acs.orgusp.org This discovery was part of a continued effort to identify and characterize the chemical constituents of medicinal plants and to understand their pharmacological activities. The initial isolation of this compound and its structural elucidation were pivotal moments that set the stage for subsequent research into its biological effects.

Current Research Landscape of this compound

Current research on this compound, though not as extensive as for some other natural products, has revealed promising therapeutic potential. The primary focus of existing studies has been on its anti-cancer, anti-inflammatory, and antioxidant properties.

One of the most significant findings is the ability of this compound to inhibit the secretion of prostate-specific antigen (PSA) from the androgen-dependent prostate cancer cell line, LNCaP. acs.org This suggests a potential role for this compound in the management of prostate cancer. Further research has highlighted its anti-inflammatory and antioxidant activities, which are believed to be key mechanisms underlying its therapeutic effects. nih.gov These properties are attributed to its interaction with cellular signaling pathways involved in inflammation and oxidative stress. nih.gov

The table below summarizes the key research findings related to the biological activities of this compound.

| Biological Activity | Research Finding | Cell Line/Model |

| Anti-cancer | Inhibits the secretion of prostate-specific antigen (PSA). acs.org | LNCaP (prostate cancer cell line) |

| Anti-inflammatory | Modulates inflammatory pathways. nih.gov | In vitro studies |

| Antioxidant | Exhibits antioxidant properties. nih.gov | In vitro studies |

Methodological Framework for this compound Investigation

The investigation of this compound employs a range of standard and advanced analytical and biological techniques common in natural product chemistry and pharmacology.

The initial step in the research process involves the isolation and purification of this compound from its natural source, Angelica gigas. This is typically achieved through various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), which separate the compound from the complex mixture of phytochemicals present in the plant extract. researchgate.net

Once isolated, structure elucidation is carried out to determine the precise chemical structure of this compound. This involves a combination of spectroscopic methods, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To map out the carbon-hydrogen framework of the molecule. researchgate.netnih.govorganicchemistrydata.orgnih.govjeol.com

The biological activities of this compound are investigated using a variety of in vitro assays . For instance, its anti-cancer effects are studied using cell viability assays and by measuring specific biomarkers like PSA in cancer cell lines. acs.org The anti-inflammatory properties are often assessed by measuring the levels of inflammatory markers in cell-based models. nih.govmdpi.comnih.govresearchgate.netmdpi.com Antioxidant activity is typically evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govnumberanalytics.com

The following table outlines the key methodological techniques used in the study of this compound.

| Investigation Stage | Methodological Techniques | Purpose |

| Isolation & Purification | Column Chromatography, High-Performance Liquid Chromatography (HPLC) researchgate.net | To obtain pure this compound from Angelica gigas. |

| Structure Elucidation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy researchgate.netnih.govorganicchemistrydata.orgnih.govjeol.com | To determine the chemical structure of this compound. |

| Biological Activity | Cell-based assays, Biomarker analysis (e.g., PSA), Anti-inflammatory assays, Antioxidant assays (e.g., DPPH, FRAP) acs.orgnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govnih.govnumberanalytics.com | To evaluate the therapeutic potential of this compound. |

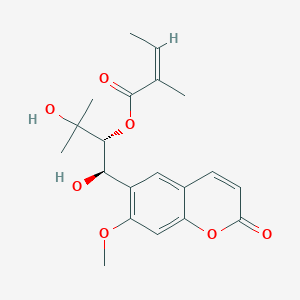

Structure

2D Structure

3D Structure

Properties

CAS No. |

1092952-64-1 |

|---|---|

Molecular Formula |

C20H24O7 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(1S,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1 |

InChI Key |

GFMYIOGFYYHKLA-MKWBBVNXSA-N |

SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]([C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

Origin of Product |

United States |

Isolation and Elucidation of Angelol M Structure

Advanced Chromatographic and Spectroscopic Techniques for Characterization

The initial step in the characterization of angelol compounds involves their isolation from the crude plant extract, typically from the roots of Angelica pubescens or Angelica sinensis. chemfaces.com This is achieved through a series of chromatographic separations. The process generally involves solvent extraction followed by column chromatography over silica gel. tandfonline.com

Further purification is often accomplished using high-performance liquid chromatography (HPLC), which separates the individual angelol compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.gov

Once a pure sample of an angelol compound is obtained, its structure is elucidated using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the coumarin (B35378) chromophore present in angelol compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework of the molecule and the connectivity between different atoms.

The following table summarizes the typical spectroscopic data obtained for a representative angelol compound.

| Technique | Data |

| HR-MS | Provides the exact mass and elemental composition. |

| IR (cm⁻¹) | Peaks corresponding to hydroxyl, carbonyl, and aromatic functionalities. |

| UV (nm) | Absorption maxima characteristic of the coumarin scaffold. |

| ¹H NMR (ppm) | Chemical shifts and coupling constants for all protons. |

| ¹³C NMR (ppm) | Chemical shifts for all carbon atoms. |

Stereochemical Assignment and Absolute Configuration Determination

Many angelol compounds possess chiral centers, meaning they can exist as different stereoisomers. Determining the specific three-dimensional arrangement of atoms, known as the absolute configuration, is a critical final step in the structural elucidation process. wikipedia.orgchemistrytalk.org

The relative stereochemistry of the molecule is often determined through NMR techniques, specifically through the analysis of nuclear Overhauser effect (NOE) correlations, which provide information about the spatial proximity of different protons.

The absolute configuration is typically established using chiroptical methods, such as:

Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum of the natural product is compared with the theoretically calculated spectrum for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide a definitive three-dimensional structure, from which the absolute configuration can be directly determined. wikipedia.org

The following table outlines the methods used for the stereochemical analysis of a representative angelol compound.

| Aspect | Methodology |

| Relative Stereochemistry | Nuclear Overhauser Effect (NOE) NMR Spectroscopy |

| Absolute Configuration | Comparison of experimental and calculated Circular Dichroism (CD) spectra |

Due to the limited availability of specific research findings directly detailing the synthetic strategies and chemical modifications of the chemical compound Angelol M within the accessible sources, a comprehensive article structured strictly around the provided outline for sections 3.1 and 3.2 cannot be generated at this time. While searches were conducted for total synthesis, retrosynthetic analysis, stereoselective and enantioselective methodologies, convergent and linear synthetic routes, semisynthesis, and chemical modification specifically related to this compound, the results did not yield detailed information on these topics for this particular compound.

Information on related compounds found in species of Angelica, such as Angelol A, Angelic acid, Decursin, and Decursinol, was identified, along with general information about synthetic techniques. However, without explicit data linking these methods or compounds directly to the synthesis or modification of this compound, providing content that strictly adheres to the requested scope is not possible.

Synthetic Strategies and Chemical Modifications of Angelol M

Chemoenzymatic Synthesis of Angelol M and Related Compounds

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the strengths of both methodologies, offering advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to purely chemical routes. The enzymatic steps often employ biocatalysts like hydrolases (e.g., lipases), oxidoreductases (e.g., cytochrome P40s, hydroxylases), and lyases. nih.govmdpi-res.comacs.org

Furanocoumarins, including this compound, are structurally diverse, and their synthesis, both chemical and enzymatic, often involves key transformations such as hydroxylation, alkylation (prenylation), cyclization, and oxidation. mdpi.com

Enzymes, particularly cytochrome P450 monooxygenases (CYP450s), are known to play significant roles in the biosynthesis of furanocoumarins in plants. mdpi.comnih.gov These enzymes can catalyze the hydroxylation and prenylation steps crucial for forming the furan (B31954) ring. mdpi.comnih.gov CYP450s are a superfamily of heme-containing enzymes that function as monooxygenases, capable of inserting an oxygen atom into C-H bonds, leading to hydroxylation. wikipedia.orgrsc.org This activity is highly relevant to the modifications observed in furanocoumarin structures. nih.gov For instance, in the biosynthesis of furanocoumarins in grapefruit, CYP450 enzymes are involved in the prenylation of coumarins. nih.gov

While specific enzymatic routes for this compound were not detailed in the search results, research on the chemoenzymatic synthesis of other natural products and furanocoumarins suggests potential strategies. Chemoenzymatic approaches have been successfully applied to synthesize various complex molecules, including other furanocoumarins and related aromatic compounds. dntb.gov.uanih.govunisa.it These strategies often involve using enzymes for selective functionalization, such as hydroxylation or glycosylation, on chemically synthesized intermediates. nih.govcapes.gov.br

For example, studies on the enzymatic hydroxylation of various substrates by enzymes like cytochrome P450s and other hydroxylases highlight the potential for biocatalytic introduction of hydroxyl groups at specific positions on a coumarin (B35378) or a related scaffold, which could be a step in a chemoenzymatic synthesis of this compound. acs.orgrsc.orgwikipedia.orgcreative-proteomics.commdpi.comnih.govresearchgate.netacs.org Engineered variants of enzymes like cytochrome P450 BM3 have shown broad substrate profiles and have been applied in the synthesis of hydroxylated metabolites. nih.govresearchgate.net

Another relevant enzymatic transformation is the formation of the furan ring. While the precise enzymatic machinery for this cyclization in this compound biosynthesis was not found, analogous enzymatic cyclization reactions are known in the biosynthesis of other natural products.

The development of chemoenzymatic strategies for this compound would likely involve identifying or engineering enzymes capable of catalyzing specific, challenging chemical transformations, such as regioselective hydroxylation or the formation of the angular furan ring system characteristic of angelicins, to complement chemical synthesis steps. mdpi.com The use of enzymes in such a route could potentially lead to a more efficient and sustainable synthesis of this compound.

Table 1: Relevant Enzymatic Activities in Furanocoumarin Synthesis (Based on Related Research)

| Enzyme Class | Relevant Transformation(s) in Furanocoumarin Synthesis | Examples/Notes |

| Cytochrome P450s | Hydroxylation, Prenylation | Involved in plant biosynthesis; engineered variants used in synthesis. mdpi.comnih.govwikipedia.orgnih.govresearchgate.net |

| Hydroxylases | Hydroxylation | Catalyze insertion of hydroxyl groups. acs.orgwikipedia.orgcreative-proteomics.comacs.org |

| Lipases | Esterification/Hydrolysis (for protecting groups or resolution) | Used in chemoenzymatic routes for selective modifications. nih.govbeilstein-journals.orgmdpi.commdpi.com |

Table 2: Examples of Chemoenzymatic Transformations in Related Syntheses

| Substrate/Intermediate | Enzyme Used | Transformation | Selectivity/Yields (where reported for similar reactions) | Source Context |

| Racemic Alcohol | Lipase (e.g., Novozym 435, Lipozyme TL IM) | Kinetic Resolution (Esterification/Hydrolysis) | High enantioselectivity (up to E > 844), high ee (>99%) beilstein-journals.org | Chemoenzymatic synthesis of chiral pharmaceuticals. beilstein-journals.orgmdpi.com |

| Aromatic/Benzylic C-H | Engineered Cytochrome P450 BM3 variants | Hydroxylation | High turnover numbers (>2000-6000 TTN), regioselectivity researchgate.net | Synthesis of hydroxylated drug metabolites. nih.govresearchgate.net |

| Carboxylic Acid | Carboxylate Reductase (CAR) | Reduction to Aldehyde | ~80% conversion researchgate.net | Chemoenzymatic synthesis of nitriles. researchgate.net |

| Flavonoid | Glycosidases, Lipases | Glycosylation, Acylation | Up to 26% yield for glycosylation, regioselective acylation capes.gov.br | Enzymatic synthesis of flavonoid glycosides and esters. capes.gov.br |

The exploration of chemoenzymatic routes for this compound synthesis is an active area within natural product synthesis, aiming to develop more efficient, selective, and environmentally friendly methods compared to traditional chemical synthesis. The application of characterized or engineered enzymes capable of catalyzing specific oxygenation or cyclization reactions holds promise for accessing this compound and its analogs.

Biosynthetic Pathway Elucidation of Angelol M

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of Angelol M is believed to commence from the general phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. The primary precursor is the amino acid L-phenylalanine .

The initial steps involve the conversion of L-phenylalanine to p-coumaric acid through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequently, ortho-hydroxylation of p-coumaric acid, a critical step in coumarin (B35378) biosynthesis, leads to the formation of umbelliferone , the core scaffold of many coumarins.

From umbelliferone, a series of hydroxylation and prenylation reactions are necessary to build the complex structure of this compound. The likely intermediates would include hydroxylated and prenylated forms of umbelliferone. Given the structure of this compound, it is plausible that intermediates such as osthenol are formed through prenylation of umbelliferone. Further hydroxylations and the addition of an angeloyl group would then lead to the final structure of this compound.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

|---|---|

| L-phenylalanine | Primary Precursor |

| Cinnamic acid | Intermediate |

| p-Coumaric acid | Intermediate |

| Umbelliferone | Core Coumarin Intermediate |

| Osthenol | Prenylated Intermediate |

Characterization of Key Enzymes in this compound Biosynthesis

The conversion of precursors and intermediates into this compound is orchestrated by a series of specialized enzymes. While the specific enzymes for this compound biosynthesis have not been isolated and characterized, their functions can be inferred from analogous pathways in other coumarins. The key enzyme families likely involved are Cytochrome P450 monooxygenases (CYP450s), prenyltransferases (PTs), and acyltransferases.

Table 2: Predicted Key Enzymes and their Functions in this compound Biosynthesis

| Enzyme Class | Predicted Function |

|---|---|

| Phenylalanine ammonia-lyase (PAL) | Conversion of L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid |

| 4-Coumarate:CoA ligase (4CL) | Activation of p-coumaric acid |

| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation of the coumarin ring |

| Prenyltransferases (PTs) | Addition of a dimethylallyl pyrophosphate (DMAPP) group |

To date, specific genes encoding the enzymes for this compound biosynthesis have not been cloned and expressed. However, the general strategy for identifying and characterizing these genes would involve a combination of transcriptomic analysis and biochemical assays. By comparing the transcriptomes of plant tissues that produce high and low levels of this compound, candidate genes from the CYP450, PT, and acyltransferase families can be identified.

Once candidate genes are identified, they can be cloned into a suitable expression host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the recombinant enzymes. The activity of these enzymes can then be tested in vitro using the predicted substrates to confirm their role in the this compound biosynthetic pathway.

The enzymatic transformations in the proposed this compound pathway are expected to follow established biochemical mechanisms.

Hydroxylation reactions catalyzed by CYP450s typically involve the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. These reactions are crucial for creating the specific hydroxylation pattern on the coumarin core of this compound.

Prenylation , catalyzed by prenyltransferases, involves the electrophilic addition of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the aromatic ring of the coumarin intermediate.

Acylation , the final step in the proposed pathway, would involve the transfer of an angeloyl group from a donor molecule, such as angeloyl-CoA, to a hydroxyl group on the coumarin intermediate. This reaction is catalyzed by an acyltransferase.

Genetic and Genomic Analysis of this compound Biosynthetic Gene Clusters

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together in a contiguous region of the genome, known as a biosynthetic gene cluster (BGC) . The identification of a BGC for this compound would provide a complete genetic blueprint for its production and facilitate its heterologous expression in a microbial host.

While a BGC for this compound has not yet been identified, genomic sequencing of the producing organism, likely a plant from the Angelica genus, would be the first step. Bioinformatic tools can then be used to scan the genome for clusters of genes encoding enzymes typically found in coumarin biosynthesis, such as PAL, C4H, 4CL, CYP450s, and PTs. The co-expression of these genes in tissues producing this compound would provide further evidence for their involvement in its biosynthesis.

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering offers a promising approach to enhance the production of this compound, either in its native producer or in a heterologous host. Several strategies can be employed:

Increasing precursor supply: Enhancing the production of L-phenylalanine and DMAPP, the primary precursors, can provide more building blocks for this compound synthesis.

Heterologous expression: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host like Saccharomyces cerevisiae. This approach allows for production in a controlled fermentation process, independent of the original plant source.

Table 3: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Approach | Target |

|---|---|---|

| Overexpression of Biosynthetic Genes | Introduce additional copies of key enzyme-encoding genes under the control of strong promoters. | Rate-limiting enzymes (e.g., specific CYP450s, PTs) |

| Enhancement of Precursor Supply | Up-regulate the shikimate and mevalonate/MEP pathways. | L-phenylalanine and DMAPP biosynthetic pathways |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Angelol M

Elucidation of Pharmacophore and Key Structural Elements for Activity

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. uni-freiburg.de While Angelol M is known to inhibit PSA secretion nih.govsci-hub.secnr.itguidetoimmunopharmacology.org, detailed research specifically elucidating the pharmacophore responsible for this activity has not been identified in the conducted literature search. Studies on other coumarins and PSA inhibitors suggest that specific functional groups and their spatial arrangement are critical for inhibitory potency and selectivity. cnr.itguidetoimmunopharmacology.org However, the precise key structural elements within the this compound molecule that are essential for its interaction with the target(s) involved in PSA regulation in LNCaP cells remain to be definitively determined through dedicated SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can predict the activity of new compounds and provide insights into the structural features that influence potency. While QSAR is a widely used computational technique in drug discovery and medicinal chemistry, particularly in the absence of target 3D structures, specific published QSAR studies focused on this compound or a series of its analogues for their PSA inhibitory activity were not found in the available search results.

Computational Approaches in SAR Analysis

Computational approaches play a significant role in modern SAR analysis, enabling the calculation of various molecular descriptors that capture structural and physicochemical properties. These descriptors can then be used to build predictive models. Common computational methods include molecular docking, molecular dynamics simulations, and various machine learning techniques. Although these methods are broadly applicable to SAR studies of various compound classes, there is no specific information available in the search results detailing the application of these computational approaches specifically for the SAR analysis of this compound and its PSA inhibitory activity.

Statistical Validation and Predictive Power of QSAR Models

Rigorous statistical validation is crucial for assessing the reliability and predictive power of QSAR models. Parameters such as the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and external predictive correlation coefficient (R²ext) are commonly used to evaluate model performance. cnr.it A robust QSAR model should demonstrate good internal and external predictive power. cnr.it However, without identified QSAR studies specifically on this compound, there are no reported statistical validation parameters or assessments of the predictive power of such models for this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis explores the possible three-dimensional arrangements of a molecule, while molecular dynamics simulations provide insights into the dynamic behavior of molecules and their interactions over time. These computational techniques can help understand the preferred conformations of a ligand and how it might interact with its biological target. Although molecular dynamics simulations are valuable tools in studying molecular systems, including the interactions of biomolecules, specific studies reporting conformational analysis or molecular dynamics simulations performed on this compound were not found in the conducted literature search.

Fragment-Based and De Novo Design Principles for this compound Optimization

Fragment-based design involves identifying small molecular fragments that bind weakly to a target and then growing or linking these fragments to develop more potent compounds. De novo design aims to construct novel molecular structures from basic building blocks based on target information or desired properties. These approaches are powerful strategies in drug discovery for optimizing lead compounds and generating novel chemical entities. However, there is no available information in the search results indicating the application of fragment-based or de novo design principles specifically for the optimization of this compound's PSA inhibitory activity.

Molecular Mechanisms of Action of Angelol M

Identification of Direct Protein Targets of Angelol M

The primary molecular target of ingenol (B1671944) angelates like this compound is Protein Kinase C (PKC). nih.govdocumentsdelivered.comusc.edu.au These compounds are recognized as potent modulators of PKC isoforms, leading to a cascade of downstream cellular events. nih.govusc.edu.au The identification and characterization of such direct protein-ligand interactions are foundational to understanding a compound's mechanism of action and are achieved through a variety of sophisticated techniques. nih.govnih.gov

Determining the direct physical interaction between a small molecule like this compound and its protein target is crucial. Several biophysical and biochemical methods are employed for this purpose, enabling the characterization of binding affinity and thermodynamics. nih.gov While specific studies detailing all these techniques for this compound are not extensively published, these standard methods are fundamental to ligand-target validation. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): An optical technique that detects the binding of a ligand to a protein immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method relies on the principle that a protein's thermal stability increases when a ligand binds to it. nih.govresearchgate.net The change in the melting temperature of the target protein in the presence of the ligand confirms a direct interaction. researchgate.net

Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, which is useful for determining binding affinity in solution. nih.gov

X-ray Crystallography: Provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction. nih.govnih.gov

Table 1: Common Biophysical Techniques for Studying Protein-Ligand Interactions

| Technique | Principle | Key Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. nih.gov | Affinity (Kd), Stoichiometry, Enthalpy (ΔH), Entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. nih.gov | Kinetics (kon, koff), Affinity (Kd) |

| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding with increasing temperature. nih.gov | Binding confirmation, Thermal stability (Tm) |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light. nih.gov | Binding affinity (Kd) |

| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex. nih.gov | 3D structure of the binding site, Interaction details |

Identifying the full spectrum of protein targets (and off-targets) within the complex environment of the cell is a significant challenge. nih.gov Chemoproteomics provides powerful tools for this "target deconvolution" process without necessarily requiring chemical modification of the compound. nih.govnih.govnih.gov

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule stabilizes its target protein, making it more resistant to proteolysis. nih.govresearchgate.netfrontiersin.org Proteins from a cell lysate are treated with the compound and then subjected to limited digestion by a protease like pronase. researchgate.netfrontiersin.org The stabilized target protein remains intact while other proteins are degraded. nih.gov The protected protein can then be identified by mass spectrometry. researchgate.net This technique has successfully identified direct binding targets for various small molecules. frontiersin.org

Affinity Enrichment / Chromatography: This more traditional approach involves immobilizing a functionalized version of the small molecule onto a solid support (like beads). nih.govnih.gov A cell or tissue lysate is then passed over this matrix, and proteins that bind to the compound are "pulled down" or enriched. nih.govnih.gov These interacting proteins are then eluted and identified by mass spectrometry. nih.gov Competition experiments, where the lysate is co-incubated with the free, unmodified compound, are crucial to distinguish specific from non-specific binders. nih.govnih.gov

Influence of this compound on Transcriptional and Epigenetic Regulation

While research specifically detailing the transcriptional and epigenetic regulatory mechanisms of this compound is limited, studies on the closely related compound, Angelol-A, provide insights into how this class of molecules may influence gene expression. This compound is identified as a distinct chemical entity, a therapeutic product derived from natural plant sources with noted anti-inflammatory and antioxidant properties that modulate cellular signaling pathways biosynth.com. However, detailed molecular mechanism studies, particularly concerning transcriptional and epigenetic regulation, are more readily available for Angelol-A. The following sections focus on the findings related to Angelol-A, which may offer a foundational understanding of the potential activities of this compound.

Gene Expression Profiling and Bioinformatics Analysis

Gene expression studies have been crucial in elucidating the molecular pathways affected by coumarin (B35378) compounds like Angelol-A. Research has demonstrated that Angelol-A can significantly alter the expression of specific genes involved in cancer progression, particularly in cervical carcinoma cells nih.gov.

A key finding is the ability of Angelol-A to upregulate the expression of microRNA-29a-3p (miR-29a-3p). MicroRNAs are small non-coding RNA molecules that play a critical role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) transcripts, typically leading to their degradation or translational repression nih.gov.

The upregulation of miR-29a-3p by Angelol-A has a direct downstream effect on the expression of Matrix Metalloproteinase 2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). Angelol-A treatment leads to a significant inhibition of both MMP2 and VEGFA expression nih.gov. This is noteworthy as MMP2 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion, and VEGFA is a key signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis nih.gov. The study confirmed that miR-29a-3p directly targets the 3' untranslated region (3' UTR) of VEGFA, thereby inhibiting its expression nih.gov.

The anti-angiogenic and anti-metastatic effects of Angelol-A are mediated through the Extracellular signal-regulated kinase (ERK) pathway. The study on human cervical cancer cells showed that the ERK pathway is involved in the metastatic and angiogenic actions modulated by Angelol-A nih.gov.

Table 1: Gene Expression Changes Induced by Angelol-A in Human Cervical Carcinoma Cells

| Gene/RNA | Effect of Angelol-A | Implicated Process | Reference |

| miR-29a-3p | Upregulation | Post-transcriptional regulation | nih.gov |

| MMP2 | Inhibition of expression | Cell invasion and metastasis | nih.gov |

| VEGFA | Inhibition of expression | Angiogenesis | nih.gov |

This table summarizes the observed changes in gene and microRNA expression upon treatment with Angelol-A in a cancer cell line model.

Bioinformatics analyses are instrumental in identifying the targets of differentially expressed genes and understanding their functional implications nih.govnih.gov. In the context of Angelol-A, the identification of the miR-29a-3p/MMP2/VEGFA axis as a key target pathway highlights the utility of these computational approaches in deciphering the molecular mechanisms of natural compounds nih.gov.

Direct Interaction with Transcription Factors or Epigenetic Modifiers

As of the current scientific literature, there is no direct evidence from the conducted searches demonstrating that this compound or Angelol-A physically binds to or directly interacts with transcription factors or epigenetic modifiers.

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA by binding to specific DNA sequences youtube.comyoutube.com. While Angelol-A influences the ERK signaling pathway, which can in turn affect the activity of various transcription factors, studies have not yet shown a direct binding interaction between Angelol-A and these proteins nih.gov.

Similarly, epigenetic modifiers are enzymes that add or remove chemical groups on DNA or histone proteins, thereby altering chromatin structure and gene expression without changing the DNA sequence itself frontiersin.orgnih.govmdpi.com. The research on Angelol-A's upregulation of miR-29a-3p is a form of gene expression regulation, but there is no indication from the search results that this occurs through direct interaction with epigenetic modifying enzymes nih.gov. Further research is required to determine if this compound or related compounds have any such direct interactions.

Effects on Cellular Organelle Functionality

The influence of this compound on the functionality of specific cellular organelles has not been detailed in the available research. Cellular organelles are specialized subunits within a cell that have specific functions, including the nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes lumenlearning.comwikipedia.orgyoutube.com.

While some natural compounds have been shown to affect organelle function, for instance, by modulating mitochondrial activity or causing endoplasmic reticulum stress, no such specific effects have been documented for this compound or Angelol-A in the searched literature nih.govnih.govyoutube.com. The general description of this compound notes its interaction with cellular signaling pathways, which could indirectly impact organelle function, but specific studies are lacking biosynth.com. Future research may explore whether this compound has targeted effects on the health and function of mitochondria, the protein-folding environment of the endoplasmic reticulum, or other organellar processes.

Preclinical Investigations of Angelol M S Biological Activities

In Vitro Cellular Assays for Functional Characterization

In vitro assays are indispensable tools for the initial characterization of a compound's biological activity at the cellular level. These assays, conducted in a controlled laboratory setting outside of a living organism, allow for the precise measurement of a compound's effects on specific cellular processes.

Assessment of Cellular Proliferation, Differentiation, and Apoptosis

The balance between cellular proliferation, differentiation, and apoptosis (programmed cell death) is fundamental to tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov The initial preclinical assessment of Angelol M would involve a battery of assays to determine its influence on these critical cellular functions.

Table 1: Hypothetical In Vitro Effects of this compound on Cellular Processes

| Cell Line | Assay | Parameter Measured | Hypothetical Outcome with this compound |

|---|---|---|---|

| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability/Proliferation | Dose-dependent decrease |

| HL-60 (Leukemia) | Flow Cytometry (Annexin V/PI) | Apoptosis | Induction of early and late apoptosis |

This table presents a hypothetical scenario of potential research findings for this compound, as no specific data is currently available in the public domain.

Cell Migration and Invasion Assays

Cell migration and invasion are key processes in both normal physiological events, such as wound healing, and pathological conditions like tumor metastasis. nih.govnih.gov Assays designed to measure these phenomena are crucial for understanding the potential anti-metastatic properties of a compound. The Boyden chamber assay is a widely used method for this purpose, where cells migrate through a porous membrane towards a chemoattractant. sigmaaldrich.comsigmaaldrich.com

Enzyme Inhibition and Activation Studies

Enzymes are critical regulators of biological pathways, and their modulation by small molecules is a common mechanism of drug action. nih.govresearchgate.netresearchgate.net Investigating the effect of this compound on specific enzyme activities can provide insights into its mechanism of action. This typically involves incubating the purified enzyme with its substrate and varying concentrations of the compound to determine if it acts as an inhibitor or an activator. youtube.com

In Vivo Mechanistic Studies Utilizing Animal Models

Following promising in vitro results, the investigation of a compound's biological effects progresses to in vivo studies using animal models. These studies are essential for understanding how the compound behaves in a complex, whole-organism system, providing data on its pharmacodynamics and target engagement.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. nih.gov In the context of this compound, this would involve identifying and validating biomarkers that change in response to treatment in animal models. For example, if in vitro studies suggest this compound affects a particular signaling pathway, the levels of key proteins in that pathway would be measured in tumor tissues from treated animals.

Target Engagement and Pathway Modulation in Animal Systems

Confirming that a compound interacts with its intended molecular target in a living organism is a key step in preclinical development. Techniques such as immunohistochemistry or western blotting of tissue samples from treated animals can be used to assess target engagement and the downstream modulation of signaling pathways.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Dose-Response Relationships for Mechanistic Insights

The chemical compound this compound, a member of the angelol-type coumarins, has been identified and isolated from the roots of Angelica gigas Nakai. abmole.com Preclinical investigations have begun to shed light on its biological activities, particularly its potential role in modulating pathways associated with prostate cancer.

Initial in vitro studies have demonstrated that this compound possesses inhibitory activity against the secretion of prostate-specific antigen (PSA) from the androgen-dependent human prostate cancer cell line, LNCaP. abmole.com PSA is a key biomarker for prostate cancer, and its regulation is a critical aspect of disease management. The ability of this compound to inhibit PSA secretion suggests a potential mechanism of action involving the androgen receptor signaling pathway, which is a primary driver of prostate cancer progression.

While these initial findings are promising, detailed dose-response studies for this compound are not yet extensively available in the published scientific literature. The establishment of a clear dose-response relationship is a critical step in preclinical research. Such studies are essential to quantify the concentration of this compound required to elicit a specific biological effect, such as the half-maximal inhibitory concentration (IC50) for PSA secretion. This data is fundamental for understanding the potency of the compound and for designing further mechanistic studies. The characteristic sigmoidal shape of a dose-response curve provides valuable information, confirming that the compound is behaving in an expected and measurable manner as the concentration increases. medchemexpress.com

Future research will need to focus on generating comprehensive dose-response data for this compound across a range of concentrations in relevant cell-based assays. This will not only confirm its activity but also provide crucial insights into its mechanism of action at a molecular level.

Interactive Data Table: Biological Activity of this compound

| Compound | Source | Biological Activity | Cell Line |

|---|

| This compound | Angelica gigas Nakai | Inhibition of Prostate-Specific Antigen (PSA) secretion | LNCaP |

Comparative Analysis with Established Chemical Probes and Modulators

To better understand the potential of this compound as a therapeutic agent, it is useful to compare its activity with that of other known chemical probes and modulators, particularly other angelol-type coumarins. While specific comparative data for this compound is limited, we can draw parallels with closely related compounds isolated from the same plant genus, Angelica.

Several other angelol-type coumarins have been isolated and studied, providing a basis for comparison. For instance, Angelol G , another coumarin (B35378), has also been shown to inhibit PSA secretion in LNCaP cells, with a reported IC50 value of 152.1 μM. medchemexpress.com This provides a quantitative benchmark against which the potency of this compound can be compared once its IC50 value is determined.

Another related compound, Angelol-A , isolated from Angelica pubescens f. biserrata, has demonstrated different, yet potentially complementary, biological activities. abmole.comnih.gov Studies on Angelol-A have focused on its anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells. nih.gov This suggests that while these coumarins share a common structural backbone, minor variations in their chemical structure can lead to different biological activities and molecular targets.

A broader look at coumarins reveals a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, and anticancer activities. mdpi.com For example, some coumarin derivatives have been investigated as inhibitors of various enzymes, highlighting the versatility of this chemical scaffold. mdpi.com

A direct comparative analysis of this compound with established and well-characterized chemical probes targeting the androgen receptor pathway or other relevant cancer pathways would be highly informative. Such studies would help to elucidate its specific mechanism of action and determine if it offers any advantages in terms of potency, selectivity, or off-target effects compared to existing modulators.

Interactive Data Table: Comparative Biological Activities of Angelol-Type Coumarins

| Compound | Source | Biological Activity | Cell Line | IC50 |

|---|---|---|---|---|

| This compound | Angelica gigas Nakai | Inhibition of PSA secretion | LNCaP | Not Reported |

| Angelol G | Campylotropis hirtella | Inhibition of PSA secretion | LNCaP | 152.1 μM |

| Angelol-A | Angelica pubescens f. biserrata | Anti-metastatic and anti-angiogenic effects | Human cervical carcinoma cells | Not Reported |

Advanced Research Methodologies and Future Directions in Angelol M Studies

Application of "Omics" Technologies (e.g., Metabolomics, Lipidomics, Proteomics)

"Omics" technologies, such as metabolomics, lipidomics, and proteomics, provide high-throughput methods for analyzing large datasets of biological molecules, offering a comprehensive view of biological systems. mdpi.com These techniques allow for the simultaneous analysis of multiple molecular components, providing a deeper understanding of cellular structures and functions. mdpi.com

Metabolomics focuses on the study of the complete set of metabolites in a biological sample, while lipidomics specifically analyzes lipids. mdpi.com Proteomics involves the large-scale study of proteins. mdpi.com The application of these technologies can help researchers understand the metabolic pathways Angelol M might influence, its effects on lipid profiles, or the protein targets it interacts with. For instance, studies using metabolomics and lipidomics have been employed to assess the quality and safety of various products and to understand metabolic changes in different conditions. mdpi.comumb.edu.pl Spatially resolved mass spectrometry, for example, has shown potential in single-cell proteomics and metabolomics, allowing for the investigation of mammalian cell processes with spatial resolution. acs.org Integrating multi-omics data can reveal complex biological phenomena and aid in the discovery of biomarkers. frontiersin.orgnih.gov

While direct studies applying these specific omics technologies to this compound were not prominently found in the search results, the general trend in chemical biology is to utilize these powerful tools to gain a holistic understanding of a compound's effects within a biological system. This suggests that future research on this compound could significantly benefit from such approaches to elucidate its cellular impact at a molecular level.

High-Throughput Screening and Virtual Screening for Novel this compound Scaffolds

High-throughput screening (HTS) and virtual screening (VS) are essential techniques in drug discovery and chemical biology for identifying compounds with desired biological activities. HTS allows for the rapid testing of large libraries of compounds against a specific target or phenotype. bioascent.com Virtual screening, on the other hand, uses computational methods to filter large chemical databases and predict potential active compounds based on their structure or properties. bioascent.commdpi.com

These screening methods can be employed to identify novel chemical scaffolds that share structural similarities with this compound or are predicted to interact with the same biological targets. Virtual screening, for example, can involve docking studies to predict the binding affinity of compounds to a known protein target. mdpi.com Studies have successfully used HTS and VS to identify novel inhibitors with diverse chemical scaffolds for various biological targets. frontiersin.orgacs.orgfrontiersin.org

Applying HTS and VS to this compound research could involve screening libraries of compounds to find those that mimic or modulate this compound's activity, or to identify novel compounds that interact with its known or predicted biological targets. This could lead to the discovery of new drug leads or provide insights into the structural features of this compound critical for its activity.

Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical biology research to accelerate discovery and analysis. sjp.ac.lknih.govamazon.commdpi.com AI and ML algorithms can analyze vast datasets generated from various experimental techniques, including omics and screening, to identify patterns, predict properties, and guide experimental design. frontiersin.orgsjp.ac.lknih.gov

For this compound studies, AI and ML could be applied to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify potential off-targets, or design analogs with improved activity or specificity. nih.gov ML algorithms could also be used to analyze complex omics data generated after this compound treatment to identify key biological pathways affected. frontiersin.org

Exploration of Unexplored Biological Activities and Mechanisms (Beyond Known Indications)

Research often focuses on the known or initial indications of a compound, but exploring unexplored biological activities and mechanisms can reveal new therapeutic potentials or provide a more complete understanding of its biological role. nih.govresearchgate.netmdpi.com This involves investigating effects in different cell types, tissues, or disease models, and examining alternative signaling pathways or molecular interactions.

For this compound, this could mean investigating its effects on biological processes beyond those initially studied. This might involve screening against a wider range of targets or evaluating its activity in disease models where its role hasn't been previously considered. For example, research on other compounds has revealed effects beyond their primary indications, such as the potential applications of pioglitazone (B448) beyond diabetes treatment or the diverse properties of bergamot beyond lipid-lowering effects. mdpi.comopenaccessjournals.com

Exploring unexplored biological activities of this compound would require a broad, unbiased approach, potentially utilizing phenotypic screening or systems biology techniques to identify unexpected effects and mechanisms.

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

Interdisciplinary research collaborations are increasingly recognized as essential for tackling complex scientific questions and achieving a comprehensive understanding of chemical compounds like this compound. repec.orgtandfonline.comuhasselt.benih.gov Collaboration between researchers from different disciplines, such as chemistry, biology, pharmacology, computational science, and medicine, brings together diverse expertise and perspectives. uhasselt.benih.gov

These collaborations facilitate the integration of knowledge, tools, and methods from various fields, leading to more innovative approaches and a more complete picture of a compound's behavior and effects. uhasselt.benih.gov For instance, combining expertise in synthetic chemistry with in vitro and in vivo biological assays, computational modeling, and clinical insights can accelerate the discovery and development process.

A comprehensive understanding of this compound will likely require interdisciplinary teams working together to combine chemical synthesis and characterization with biological activity profiling, mechanistic studies using omics technologies, computational predictions, and potentially clinical investigations. angelo.edu This integrated approach can overcome the limitations of single-discipline research and lead to more significant advancements. nih.gov

Q & A

Q. What are the primary bioactive properties of Angelol M in prostate cancer research?

this compound demonstrates inhibitory activity against prostate-specific antigen (PSA) secretion in androgen-dependent LNCaP prostate cancer cells, making it a candidate for studying hormone-responsive malignancies. Researchers should validate this activity using ELISA or Western blot assays to quantify PSA levels in conditioned media, ensuring proper controls (e.g., androgen stimulation and vehicle-treated cells) .

Q. What in vitro models are suitable for initial screening of this compound's anti-cancer activity?

LNCaP cells (androgen-dependent prostate cancer line) are the gold standard for PSA inhibition studies. For absorption and transport kinetics, Caco-2 cell monolayers can model intestinal permeability, as demonstrated in related coumarins like Angelol B, where passive diffusion dominates .

Q. How is this compound structurally characterized and differentiated from similar compounds?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm its molecular formula (CHO) and CAS number (1092952-64-1). Chromatographic methods (HPLC/UPLC) with authentic standards can differentiate it from analogs like Angelol A or H .

Q. What standard assays confirm this compound's inhibitory effects on PSA secretion?

Quantify PSA via immunoassays (ELISA) in LNCaP cell supernatants under androgen stimulation. Include dose-response curves (e.g., 1–50 µM) and normalize to cell viability (MTT assay). Replicate experiments ≥3 times to ensure statistical power .

Q. What analytical techniques validate this compound purity and stability in experimental preparations?

Purity (>98%) is verified via HPLC with UV/vis or MS detection. Stability studies should assess degradation under storage conditions (-20°C) using accelerated stability protocols (e.g., 4°C/25°C over 1–6 months) .

Advanced Research Questions

Q. How can researchers systematically identify and quantify this compound metabolites in vivo?

Employ UPLC-Q-TOF-MS for metabolite profiling in rat plasma, urine, and feces after oral administration. Use metabolomics software (e.g., Progenesis QI) for peak alignment, fragmentation pattern analysis, and comparison with synthetic standards. Dose rats at 10 mg/kg (human-equivalent conversion via body surface area) .

Q. What methodological challenges arise when comparing this compound's efficacy across cancer cell lines?

Cell line heterogeneity (e.g., androgen receptor status) may confound results. Address this by:

Q. What strategies optimize the bioavailability of this compound in preclinical models?

Based on Caco-2 permeability data (passive diffusion), enhance solubility via nanoformulations (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine). Conduct pharmacokinetic studies in rodents to calculate AUC and half-life .

Q. How to design a dose-response study for this compound considering interspecies metabolic differences?

Use body surface area conversion: human dose (mg/kg) × (human Km factor / animal Km factor). For rats, multiply human doses by 6.2. Include 5–7 dose levels spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) and analyze via nonlinear regression (e.g., GraphPad Prism) .

Q. What computational approaches predict this compound's molecular targets and signaling pathways?

Perform molecular docking (AutoDock Vina) against PSA or androgen receptor structures (PDB: 2Q7L). Validate predictions with RNA-seq or phosphoproteomics in treated LNCaP cells. Compare results to known inhibitors (e.g., enzalutamide) to identify unique pathways .

Methodological Considerations

- Ethical Standards : For in vivo studies, adhere to institutional animal care guidelines (e.g., 3Rs principle) and obtain ethics committee approval .

- Data Interpretation : Use multivariate analysis to distinguish direct effects from off-target interactions. Report effect sizes with 95% confidence intervals .

- Reproducibility : Share raw data (e.g., mass spectra, dose-response curves) in public repositories (Zenodo) and provide detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.